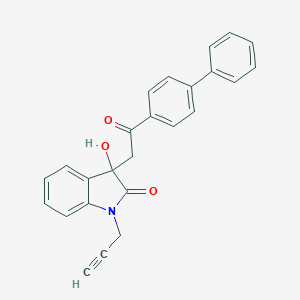
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is a synthetic compound that has received attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is important for nerve function. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction and memory.
実験室実験の利点と制限
One of the main advantages of using 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one in lab experiments is its potential as a cancer therapeutic agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as Alzheimer's disease, due to its inhibition of acetylcholinesterase. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in clinical trials.
Conclusion:
In conclusion, 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is a synthetic compound that has potential applications in scientific research, particularly in cancer research. The compound's mechanism of action involves the inhibition of certain enzymes and signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. While there are limitations to using this compound in lab experiments, further research is needed to determine its efficacy in clinical trials and its potential as a treatment for other diseases.
合成法
The synthesis of 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one involves the reaction of 2-oxo-2-phenylethyl bromide with propargyl alcohol in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzophenone to form the final product. This synthesis method has been reported in a few studies and has been found to be efficient and reliable.
科学的研究の応用
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one has shown promising results in various scientific research applications. One of the main areas of interest is cancer research, as this compound has been found to exhibit anti-cancer activity. Studies have shown that 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
製品名 |
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one |
|---|---|
分子式 |
C25H19NO3 |
分子量 |
381.4 g/mol |
IUPAC名 |
3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C25H19NO3/c1-2-16-26-22-11-7-6-10-21(22)25(29,24(26)28)17-23(27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h1,3-15,29H,16-17H2 |
InChIキー |
WNIXDYHVCSGFPV-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
正規SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214614.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214616.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214617.png)
![2-[3-hydroxy-2-oxo-3-(2-oxo-4-phenyl-3-butenyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214619.png)
![2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214620.png)
![2-{3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214622.png)
![2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214623.png)
![2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214625.png)
![2-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B214628.png)
![2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214630.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214638.png)